molecular formula C21H24ClNO4S B12137821 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B12137821
M. Wt: 421.9 g/mol
InChI Key: QVLLTMXBIKKYET-UHFFFAOYSA-N
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Description

This benzamide derivative features a 3-chlorobenzyl group attached to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety and a 4-(propan-2-yloxy)benzamide scaffold. The sulfone group enhances metabolic stability by resisting oxidative degradation, while the propan-2-yloxy substituent contributes moderate lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24ClNO4S/c1-15(2)27-20-8-6-17(7-9-20)21(24)23(19-10-11-28(25,26)14-19)13-16-4-3-5-18(22)12-16/h3-9,12,15,19H,10-11,13-14H2,1-2H3

InChI Key

QVLLTMXBIKKYET-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:

    Preparation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This intermediate can be prepared by the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate.

    Coupling reactions: The final compound can be obtained by coupling the prepared intermediates using appropriate coupling reagents and conditions, such as using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Key Physicochemical Properties
Target Compound 3-chlorobenzyl, propan-2-yloxy Moderate logP (~3.2), aqueous solubility ~15 µM
4-Fluorobenzyl analog (CAS 845631-45-0) 4-fluorobenzyl, propan-2-yloxy Lower logP (~2.8) due to fluorine; solubility ~25 µM
Hexyloxy derivative (CAS 620559-20-8) 4-isopropylbenzyl, hexyloxy High logP (~5.1); solubility <5 µM
3-Bromobenzyl analog (CAS 850736-71-9) 3-bromobenzyl, isobutoxy logP ~3.8; bromine increases steric bulk
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl, nitro group High logP (~3.5); nitro group increases metabolic risk

Key Observations :

  • Alkoxy chain length : Replacing propan-2-yloxy with hexyloxy () increases lipophilicity but reduces solubility, which may limit bioavailability .
  • Bromine vs. Chlorine : The 3-bromobenzyl analog () has greater steric bulk and polarizability, possibly enhancing receptor affinity but increasing molecular weight (~20 Da higher than the target) .

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